Benzeneacetic acid, 3,6-dichloro-2-methoxy-
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Overview
Description
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID is a chemical compound with the molecular formula C9H8Cl2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenylacetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID typically involves the chlorination of 2-methoxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 6 positions on the aromatic ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-DICHLORO-2-METHOXYPHENYLACETIC ACID
- 3,6-DICHLORO-2-METHOXYBENZOIC ACID
- 2,4-DICHLORO-6-METHOXYPHENYLACETIC ACID
Uniqueness
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 6 positions, along with the methoxy group, influences its reactivity and interactions with biological targets.
Properties
CAS No. |
3004-74-8 |
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Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(3,6-dichloro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(4-8(12)13)6(10)2-3-7(9)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
ZXWITGPTJLSCTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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